2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Description
2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N7O3 and its molecular weight is 449.515. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for A2B Adenosine Receptors
Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors. This compound, after tritiation, served as a valuable tool for the pharmacological characterization of human A2B adenosine receptor subtype, showcasing its potential in research involving receptor binding and signaling pathways.
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019)](https://consensus.app/papers/novel-coii-cuii-coordination-complexes-constructed-chkirate/ad03cadac3d552618c8bb8e8087c664b/?utm_source=chatgpt) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing their significant antioxidant activity. This suggests the utility of such compounds in studying oxidative stress-related biological processes.
Selective Human A2B Adenosine Receptor Antagonists
Tabrizi et al. (2008) identified 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as highly potent and selective antagonists for the human A2B adenosine receptor, highlighting their relevance in developing therapeutic agents targeting adenosine receptors.
Novel 8-Heterocyclic Xanthine Derivatives as A2B Adenosine Receptor Antagonists
Baraldi et al. (2004) reported on the design and synthesis of 8-heterocycle-substituted xanthines, demonstrating their high affinity and selectivity as A2B adenosine receptor antagonists. This work contributes to the understanding of structure-activity relationships and the development of receptor-specific drugs.
Properties
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-14-15(2)26-30(16(14)3)22-25-20-19(21(32)29(13-18(24)31)23(33)27(20)4)28(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10H,8,11-13H2,1-4H3,(H2,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOLEXMRYDGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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